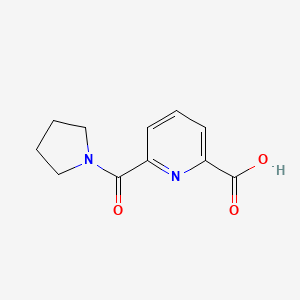

6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-(pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(13-6-1-2-7-13)8-4-3-5-9(12-8)11(15)16/h3-5H,1-2,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRINNVKMJWRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Organic Chemistry Applications

In organic chemistry, 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds with desired properties.

Reactions:

- Oxidation: Can be oxidized with agents like potassium permanganate to introduce additional functional groups.

- Reduction: Reduction using lithium aluminum hydride can convert carbonyl groups to alcohols.

- Substitution: Nucleophilic substitution can replace the pyrrolidine moiety with other functional groups.

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry as a lead compound for drug development. Its interactions with biological targets, such as enzymes and receptors, can lead to therapeutic effects.

Potential Therapeutic Uses:

- Cancer Treatment: Research indicates that derivatives of this compound may inhibit receptor tyrosine kinases involved in cancer progression, making them potential candidates for cancer therapies .

- Anti-inflammatory Agents: Modifications of the compound could lead to new anti-inflammatory drugs targeting specific pathways in inflammatory diseases .

Biological Research Applications

In biological research, 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid acts as a probe for studying enzyme-substrate interactions and receptor binding. Its structural features allow it to mimic natural substrates, facilitating the investigation of biochemical processes.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, highlighting its utility in drug discovery .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials with enhanced properties. Its ability to act as a non-ionic organic buffering agent makes it suitable for applications in cell culture media .

Material Properties:

- Thermal Stability: Enhancements in material formulations incorporating this compound have shown improved thermal stability.

- Chemical Resistance: The compound's unique structure contributes to increased resistance against various chemicals.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Chemistry | Building block for complex synthesis | Versatile reactivity |

| Medicinal Chemistry | Potential cancer treatment | Targeted therapeutic effects |

| Biological Research | Probe for enzyme interactions | Insight into biochemical mechanisms |

| Industrial Applications | Buffering agent in cell culture | Improved material properties |

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can act as a chelating agent, binding to metal ions, while the carboxylic acid group can form hydrogen bonds with biological targets. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: FTIR Data for L1–L4 Isomers (Carbonyl Stretches)

| Compound | ν(C=O) (cm⁻¹) |

|---|---|

| L1 | 1685 |

| L2 | 1682 |

| L3 | 1689 |

| L4 | 1687 |

Data from shows minor shifts due to steric and electronic effects of methyl positioning.

UV-Vis spectra (Table 4 in ) revealed absorption maxima between 260–280 nm for L1–L4, attributed to π→π* transitions in the pyridine and carbonyl systems. Elemental analysis confirmed purity (>98%) across all isomers .

Pyrrolidine vs. Pyrrolo-Pyridine Derivatives

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., 10a–10c) replace the pyrrolidine-carbonyl group with fused pyrrolo-pyridine systems. These compounds exhibit higher synthetic yields (71–95%) compared to the target molecule’s analogs, likely due to reduced steric hindrance . Chloro- and methoxy-substituted variants (10b, 10c) show altered electronic profiles, impacting solubility and reactivity .

Substituent Effects on Physicochemical Properties

- 6-(But-3-enyl)-2-hydroxypyridine-3-carboxylic acid : The butenyl and hydroxyl groups introduce steric bulk and hydrogen-bonding capacity, contrasting with the planar pyrrolidine-carbonyl group in the target molecule .

Biologische Aktivität

6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships.

The biological activity of 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structural features facilitate binding to these targets, modulating their activities and leading to diverse biological effects.

- Enzyme Inhibition : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. Its IC50 values indicate potent inhibition comparable to established anti-inflammatory drugs like celecoxib .

- Receptor Interaction : It acts as a probe in studying enzyme-substrate interactions and receptor binding, making it valuable for understanding biochemical pathways.

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

- Anti-inflammatory Activity :

-

Antiviral Effects :

- Pyridine derivatives have been recognized for their antiviral properties against various viruses. Research indicates that certain pyridine-containing compounds exhibit activity against hepatitis viruses and influenza viruses, suggesting a potential role for 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid in antiviral drug development .

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid. Modifications to the pyrrolidine and pyridine rings can significantly influence its pharmacological profile.

| Modification | Effect on Activity |

|---|---|

| Substituents on the pyrrolidine | Enhanced selectivity for COX enzymes |

| Variations in carboxylic acid | Altered potency against viral targets |

| Changes in stereochemistry | Impact on binding affinity and efficacy |

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid:

- Anti-inflammatory Studies : In vivo models using carrageenan-induced paw edema demonstrated that similar pyrimidine derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Antiviral Research : A study focused on pyrrolidine derivatives indicated significant antiviral activity against hepatitis A virus (HAV), showcasing the therapeutic potential of compounds with similar structures .

- Antimicrobial Testing : Investigations into antimicrobial activities revealed that certain pyridine derivatives displayed potent effects against a range of bacterial strains, highlighting their potential in treating infections caused by resistant bacteria .

Vorbereitungsmethoden

Preparation via Acyl Chloride Intermediate

A widely used and reliable method for preparing amide derivatives of pyridine-2-carboxylic acid involves converting the acid into its acyl chloride, followed by reaction with pyrrolidine:

Step 1: Formation of Acyl Chloride

The starting material, 6-(methoxycarbonyl)pyridine-2-carboxylic acid or a related pyridine-2-carboxylic acid derivative, is treated with thionyl chloride (SOCl₂) under controlled temperature conditions (initially at 0 °C, then heated to 95 °C for several hours). This converts the carboxylic acid group into the corresponding acyl chloride, activating it for nucleophilic substitution.

Step 2: Amide Bond Formation

Pyrrolidine, dissolved in anhydrous dichloromethane with triethylamine as a base, is added dropwise to the acyl chloride intermediate at room temperature. The nucleophilic amine attacks the acyl chloride carbonyl carbon, forming the amide bond and yielding 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid after workup and purification.

-

The product is typically purified by recrystallization (e.g., from methanol) or column chromatography to obtain a pure solid compound.

Catalytic Hydrogenation Route for Pyrrolidine Derivatives

Alternative routes involve preparing pyrrolidine-2-carboxylic acid derivatives through catalytic hydrogenation of intermediates containing pyrrole or dihydropyrrole rings:

Starting from benzyloxycarbonyl-protected dihydropyrrole derivatives, catalytic hydrogenation under hydrogen pressure (1.4–1.5 MPa) in ethanol/DMF solvent at 50 °C converts the double bond to a saturated pyrrolidine ring. This step is stereoselective, often yielding the cis isomer.

Subsequent hydrolysis and deprotection steps yield the target pyrrolidine carboxylic acid derivatives.

This method is notable for maintaining stereochemical integrity and achieving moderate to good yields, although initial steps may have lower yields (around 46% to 56% in early steps).

Use of Protecting Groups and Bases

Protecting groups such as tert-butoxycarbonyl (Boc) on nitrogen and various alkyl esters on carboxyl groups are used to control reactivity and selectivity during multi-step syntheses.

Bases like triethylamine, 4-dimethylaminopyridine (DMAP), pyridine, and stronger bases such as sodium hydride or n-butyllithium are employed to facilitate acylation or alkylation reactions, often in polar aprotic solvents like DMF, THF, or acetonitrile.

Phase transfer catalysts (e.g., quaternary ammonium salts) may be used in alkylation steps to improve yields and selectivity.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield Range |

|---|---|---|---|

| Acyl chloride formation | Thionyl chloride (SOCl₂), 0 °C → 95 °C, 4 h | Converts carboxylic acid to acyl chloride | High (not specified) |

| Amide formation | Pyrrolidine, triethylamine, CH₂Cl₂, RT | Nucleophilic substitution forming amide bond | Moderate to high |

| Catalytic hydrogenation | H₂ gas (1.4-1.5 MPa), ethanol/DMF, 50 °C | Saturation of double bond in dihydropyrrole ring | 46% - 56% (early steps) |

| Hydrolysis/deprotection | Alkali metal hydroxides (LiOH, NaOH) | Removal of protecting groups | Moderate to high |

| Purification | Recrystallization, column chromatography | Purifies final product | - |

Research Findings and Technical Considerations

The catalytic hydrogenation step is stereoselective, producing predominantly the cis isomer when starting from a chiral single enantiomer intermediate. This contrasts with typical expectations of racemization during hydrogenation, indicating an unexpected technical advantage.

Direct alkylation of pyrrolidine derivatives without protecting groups can lead to racemization, so protecting groups and controlled reaction conditions are critical to maintain chirality.

The acyl chloride method, while somewhat tedious, is favored for its low cost, environmental friendliness, and high yield, especially for aminopyridyl compounds.

The use of strong bases and phase transfer catalysts enhances reaction efficiency in alkylation steps, but care must be taken to avoid side reactions and racemization.

Q & A

Q. Q: What are the recommended synthetic routes for 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid, and how can reaction conditions be optimized for yield?

A: The compound can be synthesized via hydrolysis of ester precursors under basic conditions. For example, a related pyridine-2-carboxylic acid derivative (6-(Diethoxy-phosphoryl)-pyridine-2-carboxylic acid) was synthesized by saponification of its ethyl ester using 0.1 M NaOH in ethanol, achieving 90% yield after 1 hour at room temperature . Key steps include:

- Precursor preparation : Use 6-(pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid ethyl ester.

- Hydrolysis : Stir with NaOH (1.1 eq) in ethanol.

- Purification : Adjust pH to 2 with HCl, extract with CHCl, and dry over NaSO.

Optimization : Monitor reaction progress via TLC (e.g., CHCl/MeOH 98:2) and ensure stoichiometric control to minimize side products.

Advanced Synthesis: Functional Group Compatibility

Q. Q: How do steric and electronic effects of substituents on the pyrrolidine ring influence the synthesis of derivatives?

A: Substituents like methyl or fluorine on the pyrrolidine ring can alter reaction kinetics. For instance, 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid (MW 210.21) requires careful selection of coupling agents (e.g., HATU or EDCI) to avoid steric hindrance during amide bond formation . Key considerations:

- Steric effects : Bulky groups may necessitate longer reaction times or elevated temperatures.

- Electronic effects : Electron-withdrawing groups (e.g., -F) reduce nucleophilicity, requiring stronger bases (e.g., DIPEA) for activation.

Stability and Storage

Q. Q: What are the stability profiles of 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid under varying pH and temperature conditions?

A: While specific data for this compound is limited, structurally similar pyrrolidine-carboxylic acids degrade under strong acidic/basic conditions. For example, (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is stable at pH 6–8 and 4°C but decomposes at >40°C or pH <3 . Recommendations:

- Storage : -20°C in inert atmosphere (N or Ar).

- Handling : Avoid prolonged exposure to light or moisture.

Analytical Characterization

Q. Q: Which spectroscopic techniques are most effective for confirming the structure of 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid?

A: A multi-technique approach is critical:

- NMR : H NMR (CDCl) typically shows pyridine protons at δ 8.3–8.1 ppm and pyrrolidine protons at δ 3.5–1.5 ppm .

- MS : ESI-MS ([M+H] expected ~263.3 g/mol).

- IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm.

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q: How does the pyrrolidine-1-carbonyl moiety influence bioactivity in drug-like molecules?

A: The moiety enhances binding to enzymes/receptors via hydrogen bonding and hydrophobic interactions. For example, ergoline derivatives with pyrrolidine-1-carbonyl groups exhibit improved affinity for serotonin receptors due to conformational rigidity . SAR strategies:

- Modifications : Introduce electron-rich groups (e.g., -OCH) on the pyridine ring to enhance solubility.

- Bioisosteres : Replace pyrrolidine with piperidine to assess tolerance for larger substituents.

Computational Modeling for Binding Studies

Q. Q: What computational methods are used to predict the binding mode of 6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid to target proteins?

A: Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are standard. Key steps:

Protein preparation : Retrieve target structure from PDB (e.g., 7A94 for kinase inhibitors).

Ligand parametrization : Generate force field parameters using Gaussian03.

Docking : Use a grid box centered on the active site.

Analysis : Calculate binding free energy (MM/PBSA) and validate with experimental IC data.

Contradictory Bioactivity Data

Q. Q: How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?

A: Common causes include impurity profiles or assay variability. Mitigation strategies:

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Assay standardization : Compare IC values under identical conditions (e.g., pH 7.4, 37°C).

- Structural analogs : Cross-test compounds like 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid to isolate substituent effects .

Green Chemistry Approaches

Q. Q: What solvent-free or catalytic methods are applicable to the synthesis of this compound?

A: Microwave-assisted synthesis and biocatalysis are promising. For example, pyridine-2-carboxylic acid derivatives have been synthesized via solvent-free condensation using ZnO nanoparticles (85% yield, 30 min) . Enzymatic strategies (e.g., lipase-catalyzed ester hydrolysis) can also reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.